{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine
Description
Properties
IUPAC Name |
N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCATBOCKYQNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2CCCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis: Formation of Imidazo[1,2-a]pyridine Scaffold
The key step in synthesizing {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine is the construction of the imidazo[1,2-a]pyridine ring system. This is commonly achieved via condensation reactions involving 2-aminopyridines and aldehydes, often in the presence of isonitriles, through the Groebke–Blackburn–Bienaymé multicomponent reaction (GBBR).
Groebke–Blackburn–Bienaymé Reaction (GBBR):
This three-component reaction involves 2-aminopyridine, an aldehyde, and an isonitrile, typically under mild conditions with or without metal catalysts. Metal-free catalysts such as perchloric acid or hydrochloric acid have been successfully employed to promote the reaction efficiently, yielding 2,3-disubstituted imidazo[1,2-a]pyridines with good to excellent yields. The reaction proceeds via initial imine formation, followed by cyclization and aromatization steps.
Reaction conditions typically include methanol or a methanol/THF mixture, heating at 80 °C for 4 hours or room temperature for longer durations (up to 24 hours).Microwave-Assisted Synthesis:
Microwave irradiation has been applied to accelerate the condensation and cyclization steps, reducing reaction times to a few hours while maintaining high yields. This method is particularly useful for preparing substituted imidazo[1,2-a]pyridines with diverse functional groups.
Functionalization to Introduce the Methylamine Group
The methylamine substituent on the imidazo[1,2-a]pyridine core is typically introduced through post-cyclization modifications involving:
Nucleophilic Substitution on Methylated Intermediates:
The 2-position of the imidazo[1,2-a]pyridine ring can be functionalized with a methylamine group by reacting suitable halogenated intermediates or activated methyl derivatives with methylamine under controlled conditions.Deprotection and Reduction Steps:
If protective groups are used during synthesis (e.g., phthalimide protection for amino groups), these are removed using hydrazine hydrate in dichloromethane at room temperature to liberate free amines. Subsequent reduction or methylation steps can then yield the methylamine functionality.
Representative Synthetic Procedure Extracted from Research
A detailed synthetic sequence for related amino-substituted imidazo[1,2-a]pyridines, which can be adapted for the target compound, is as follows:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Aminopyridine, aldehyde, isonitrile, acetic acid, MeOH/THF, 80 °C, 4 h | Groebke–Blackburn–Bienaymé multicomponent reaction | Formation of imidazo[1,2-a]pyridine core with substituents |
| 2 | N-Hydroxyphthalimide, triphenylphosphine, DIAD, THF | Introduction of protected aminooxy group | Protected intermediate with phthalimide group |
| 3 | Hydrazine hydrate, DCM, rt, 5 h | Deprotection of phthalimide | Free aminooxy or amino group |
| 4 | NaOH (2M, aq), MeOH, microwave heating at 100 °C, 3-4 h | Hydrolysis/deprotection of ester groups | Carboxylic acid or amine functionalized imidazo[1,2-a]pyridine |
This sequence is supported by experimental data showing high purity and yields of intermediates and final products, confirmed by NMR and mass spectrometry.
Alternative Metal-Free Catalytic Methods
Recent advances emphasize environmentally benign and metal-free protocols for imidazo[1,2-a]pyridine synthesis:
Iodine-Catalyzed Cyclization:
Iodine serves as an effective catalyst for the condensation of 2-aminopyridines with ketones or aldehydes, facilitating cyclization under mild conditions without metal catalysts. This method offers short reaction times, broad substrate scope, and operational simplicity.Micellar and "On-Water" Reactions:
Use of micellar media or aqueous conditions with ammonium salts as additives enhances reaction rates and yields, providing green chemistry alternatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé Reaction | 2-Aminopyridine, aldehyde, isonitrile, acetic acid | MeOH/THF, 80 °C, 4 h or rt, 24 h | High yields, versatile substitution, mild | Requires isonitriles, sometimes metal catalysts |
| Microwave-Assisted Synthesis | Same as above | Microwave heating, 100 °C, 3-4 h | Rapid, efficient, scalable | Requires microwave equipment |
| Iodine-Catalyzed Cyclization | 2-Aminopyridine, ketones/aldehydes, iodine | Ambient to mild heating | Metal-free, green, short reaction time | Limited to certain substrates |
| Deprotection (Phthalimide) | Hydrazine hydrate, DCM | Room temperature, 5 h | Clean removal of protecting groups | Hydrazine is toxic, requires careful handling |
| Ester Hydrolysis | NaOH (aq), MeOH, microwave | 100 °C, 3-4 h | Efficient deprotection | Requires controlled pH adjustment |
Research Findings and Analytical Data
The synthetic routes yield the target compounds with high purity, confirmed by NMR (chemical shifts consistent with imidazo[1,2-a]pyridine and methylamine groups) and mass spectrometry (molecular ion peaks matching expected masses).
The Groebke–Blackburn–Bienaymé reaction is highly adaptable, allowing the introduction of various substituents at the 2- and 3-positions, which is critical for tailoring biological activity.
Metal-free protocols reduce environmental impact and simplify purification, making them suitable for pharmaceutical scale-up.
Chemical Reactions Analysis
Oxidation Reactions
The methylamine group and imidazo[1,2-a]pyridine core undergo oxidation under controlled conditions:
Oxidation with hydrogen peroxide yields stable N-oxide derivatives, while sulfur-based oxidants enable functionalization of the heterocyclic ring .
Reduction Reactions
The imidazo[1,2-a]pyridine system exhibits partial reducibility:
Hydrogenation preserves the bicyclic structure but modifies electronic properties, impacting subsequent reactivity .
Nucleophilic Substitution
The methylamine group participates in substitution reactions:
Substitution at the amine nitrogen enables modulation of physicochemical properties for pharmacological optimization .
Cyclization Reactions
The compound serves as a precursor for polycyclic systems:
Copper catalysis and microwave irradiation significantly enhance reaction efficiency and product diversity .
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
These reactions demonstrate compatibility with diverse coupling partners, facilitating library synthesis for structure-activity relationship studies .
Acid-Base Reactions
The tertiary amine group (pK<sub>a</sub> ≈ 9.2) participates in protonation-deprotonation equilibria:
pH-dependent speciation critically influences bioavailability and pharmacokinetic properties .
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
Electronic and steric factors from substituent positioning dramatically alter reaction pathways .
Scientific Research Applications
The compound {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine , a derivative of imidazo[1,2-a]pyridine, has garnered attention for its potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and material science, while also presenting relevant data and case studies.
Anticancer Activity
Recent studies have indicated that compounds containing the imidazo[1,2-a]pyridine moiety exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
- Case Study : A study published in Cancer Research demonstrated that a related compound effectively reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The neuroprotective potential of imidazo[1,2-a]pyridine derivatives has also been explored. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
- Case Study : In a preclinical trial, a derivative was shown to enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation .
Antimicrobial Properties
The antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives has been documented against various bacterial strains. Their mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Synthesis of Functional Materials
Imidazo[1,2-a]pyridine derivatives are being investigated for their role in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Their electronic properties allow for efficient charge transport and light emission.
- Research Findings : A recent publication highlighted the use of these compounds in the development of OLEDs with improved efficiency and stability compared to traditional materials .
Catalysis
These compounds have also been explored as catalysts in various organic reactions due to their ability to stabilize transition states and lower activation energy barriers.
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparison Points
Structural Variations :
- Saturation : The target compound’s fully saturated pyridine ring (5H,6H,7H,8H) reduces conformational flexibility compared to partially saturated analogs like 2-phenylimidazo[1,2-a]pyridin-3-amine .
- Substituent Position : Antimicrobial activity in the IP series highlights the importance of substituent placement, with 4-fluorophenyl and methyl groups enhancing potency .
Synthetic Methods: The target compound’s synthesis likely involves reductive amination or condensation reactions, similar to methods for 3H-imidazo[4,5-b]pyridines (e.g., amine-aldehyde coupling in methanol) . 2,6-Disubstituted analogs require palladium-catalyzed cross-coupling or hydrogenation, as seen in compounds 23 and 24 .
Physicochemical Properties :
- The methylamine group in the target compound may enhance solubility compared to hydrophobic substituents (e.g., phenyl or bromo groups) .
- HPLC purity of >99% in 2,6-disubstituted derivatives suggests high synthetic reproducibility for imidazo[1,2-a]pyridine scaffolds .
Biological Activity :
- While the target compound’s activity is unreported, structural analogs demonstrate diverse applications, including antimicrobial (IP series) , antimalarial (imidazopyridazines) , and kinase inhibition (2,6-disubstituted derivatives) .
Biological Activity
The compound {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)methanesulfonamide
- Molecular Formula : C9H12N3O2S
- Molecular Weight : 229.3 g/mol
- CAS Number : 1798724-79-4
The biological activity of imidazopyridine derivatives often involves modulation of various receptors and enzymes. Notably, compounds in this class have been shown to inhibit certain pathways critical for cellular signaling and immune response.
Inhibition of ENPP1
One significant study highlighted the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is involved in the cGAS-STING pathway. The inhibition of ENPP1 can enhance immune responses in cancer therapy. Specifically, one derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and significantly increased the expression of downstream target genes related to immune activation (e.g., IFNB1, CXCL10) .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the imidazopyridine core can significantly affect biological activity. For instance:
| Compound | Modification | IC50 (nM) | Activity |
|---|---|---|---|
| Compound 7 | Parent Structure | 5.70 | ENPP1 Inhibitor |
| Compound X | Methyl Substitution | 9.68 | Weak ENPP Inhibition |
These findings suggest that specific substitutions can enhance or diminish the compound's efficacy as an ENPP1 inhibitor.
Case Studies
Several studies have investigated the biological effects of imidazopyridine derivatives:
- Antitumor Activity : A study demonstrated that combining a specific imidazopyridine derivative with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7% in murine models . This underscores the potential for these compounds in cancer immunotherapy.
- Neuroprotective Effects : Another investigation into related imidazo[1,2-a]pyrazines revealed their ability to act as negative modulators of AMPA receptors (AMPARs), which are crucial for synaptic transmission and neuroprotection . These compounds exhibited robust protective effects in seizure models.
Q & A
Q. How are imidazo[1,2-a]pyridine derivatives evaluated for environmental toxicity in aquatic systems?
- Methodological Answer : OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia magna acute toxicity) assess ecotoxicological profiles. Derivatives with logP >3.5 (e.g., brominated analogs) show higher bioaccumulation potential. Remediation strategies, such as ozonation, degrade persistent metabolites identified via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
